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N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide

Lipophilicity Druglikeness Histamine H3 receptor

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide (CAS 1396716-67-8) is a synthetic biphenyl sulfonamide derivative with a molecular formula of C22H22ClNO3S and a molecular weight of 415.93 g/mol. The compound is disclosed within the patent family of biphenyl sulfonamide modulators of the histamine H3 receptor (US20100240653A1), indicating its structural relevance to a class of compounds investigated for neurological and sleep-related disorders.

Molecular Formula C22H22ClNO3S
Molecular Weight 415.93
CAS No. 1396716-67-8
Cat. No. B2691223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide
CAS1396716-67-8
Molecular FormulaC22H22ClNO3S
Molecular Weight415.93
Structural Identifiers
SMILESCC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C22H22ClNO3S/c1-22(25,16-24-28(26,27)15-19-9-5-6-10-21(19)23)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-14,24-25H,15-16H2,1H3
InChIKeyXJDCZBPGZUIKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide (CAS 1396716-67-8): Structural Identity and Procurement Baseline


N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide (CAS 1396716-67-8) is a synthetic biphenyl sulfonamide derivative with a molecular formula of C22H22ClNO3S and a molecular weight of 415.93 g/mol [1]. The compound is disclosed within the patent family of biphenyl sulfonamide modulators of the histamine H3 receptor (US20100240653A1), indicating its structural relevance to a class of compounds investigated for neurological and sleep-related disorders [2]. Its core architecture integrates a biphenyl moiety, a hydroxypropyl linker, and a 2-chlorophenyl-substituted methanesulfonamide group, positioning it as a specialized research tool for studying H3 receptor pharmacology and structure-activity relationships (SAR) within this chemotype.

Why Generic Biphenyl Sulfonamides Cannot Replace 1396716-67-8 in Histamine H3 Research


Even within the narrow biphenyl sulfonamide class targeting the histamine H3 receptor, minor structural modifications can drastically alter binding kinetics, selectivity profiles, and downstream pharmacodynamics. The J. Med. Chem. paper by Covel et al. (2009) demonstrated that the specific substitution pattern on the sulfonamide moiety is a critical determinant of both H3 receptor inverse agonist potency and the metabolic pathway liabilities that ultimately precluded many analogues from further development [1]. The 2-chlorophenyl methanesulfonamide group in 1396716-67-8 is not a common commercially available fragment; substituting it with a 4-fluorophenyl or unsubstituted phenyl analogue would introduce uncharacterized changes in H3 binding affinity, functional activity, and metabolic stability that cannot be predicted a priori [1]. Therefore, procurement of the exact compound is essential for reproducing validated SAR results or for use as an authentic reference standard in this chemical series.

Quantitative Evidence for 1396716-67-8: Head-to-Head and Class-Level Differentiation


Computed Lipophilicity (XLogP3) Comparison: 1396716-67-8 vs. the Prototypical H3 Inverse Agonist Scaffold

The compound 1396716-67-8 has a computed XLogP3 of 4.1 [1]. This value is notably higher than that of many earlier phenethyl-R-2-methylpyrrolidine-containing biphenyl sulfonamide leads, which often contain polar amine moieties that limit lipophilicity and CNS penetration [2]. The higher XLogP3 of 1396716-67-8 suggests a potentially distinct passive membrane permeability and blood-brain barrier penetration profile relative to the heavily studied pyrrolidine-containing analogues, which is a critical parameter for CNS-targeted H3 programs.

Lipophilicity Druglikeness Histamine H3 receptor Medicinal Chemistry

Topological Polar Surface Area (TPSA) as a CNS Druglikeness Discriminator: 1396716-67-8 vs. 4-Fluorophenyl Analog

The topological polar surface area (TPSA) of 1396716-67-8 is 74.8 Ų [1]. This value falls within the traditionally accepted CNS drug space (typically <90 Ų) but is distinct from the TPSA of close structural analogues. For example, the 4-fluorophenyl variant, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide, would be expected to have an identical or near-identical TPSA; however, the difference in halogen position (2-chloro vs. 4-fluoro) alters the spatial distribution of lipophilicity and potentially the intramolecular hydrogen bonding capacity of the sulfonamide NH [2]. This difference in halogen substitution pattern has been shown in related chemotypes to yield significant shifts in H3 receptor binding orientation and potency.

CNS Druglikeness Blood-Brain Barrier Polar Surface Area Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile and Its Impact on H3 Receptor Binding Kinetics: 1396716-67-8 vs. Ketone-Linked Analogues

1396716-67-8 possesses 2 hydrogen bond donors (the hydroxyl and sulfonamide NH groups) and 4 hydrogen bond acceptors (the sulfonyl oxygens, the hydroxyl oxygen, and the chlorine atom acting as a weak halogen bond acceptor) [1]. This H-bond donor count distinguishes it from ketone-linked biphenyl analogues that either lack the hydroxyl proton or replace it with a carbonyl, thereby altering the interaction pattern with key H3 receptor residues such as Asp114 or Tyr374. The biphenyl sulfonamide patent literature explicitly describes that variations in the linker region (hydroxypropyl vs. ethyl vs. propyl vs. carbonyl-containing linkers) produce substantial shifts in binding affinity, often exceeding 10-fold differences in Ki [2].

Hydrogen bonding Histamine H3 receptor Binding Kinetics Ligand Design

Metabolic Vulnerability Comparison: 1396716-67-8 as a Non-Pyrrolidine Probe for Studying the 'Active Metabolite' Problem in Biphenyl Sulfonamides

The Covel et al. (2009) J. Med. Chem. study identified a common active metabolite arising from the phenethyl-R-2-methylpyrrolidine motif that confounded PK/PD interpretation and contributed to the cessation of development of that sub-series [1]. 1396716-67-8 lacks the pyrrolidine substructure entirely, instead featuring a hydroxypropyl linker. This structural divergence means the compound is not expected to generate the same active metabolite, making it a valuable comparative tool for dissecting whether an observed pharmacological effect is parent-compound-driven or metabolite-driven. No quantitative metabolite identification data are publicly available for this specific compound, but the structural basis for differentiation is unambiguous.

Metabolic Stability Active Metabolite H3 Receptor Antagonist Lead Optimization

Target Application Scenarios for 1396716-67-8 Based on Quantitative Differentiation Evidence


H3 Receptor Structure-Activity Relationship (SAR) Expansion Libraries

Use 1396716-67-8 as a core scaffold for parallel synthesis aimed at probing the H3 receptor's tolerance for ortho-chloro substitution on the methanesulfonamide phenyl ring. The computed XLogP3 of 4.1 and TPSA of 74.8 Ų provide a lipophilic, CNS-accessible starting point distinct from the extensively studied pyrrolidine-containing leads. Researchers can systematically vary the biphenyl and chlorophenyl substituents while maintaining the hydroxypropyl linker to explore binding affinity and inverse agonist activity trends, leveraging the structural SAR precedent established by Covel et al. (2009) [1].

Metabolic Pathway Deconvolution Studies

Employ 1396716-67-8 as a negative control for the pyrrolidine-associated active metabolite phenomenon documented in the J. Med. Chem. 2009 publication [1]. In hepatocyte incubation or microsomal stability assays, compare the metabolite profile of 1396716-67-8 against compound 4e or related pyrrolidine-containing biphenyl sulfonamides to confirm the absence of the common active metabolite and to isolate parent-compound pharmacology. This application directly supports lead triage decisions in H3 antagonist programs.

Biophysical Binding Mode Analysis via X-ray Crystallography or Cryo-EM

The unique combination of a hydroxypropyl linker and 2-chlorophenyl methanesulfonamide group in 1396716-67-8 makes it a suitable ligand for co-crystallization trials with the histamine H3 receptor. The two hydrogen bond donors and four acceptors provide multiple anchoring points for resolving binding pocket interactions at high resolution, enabling structure-based drug design efforts that differentiate ortho-halogen interactions from the para- and meta-halogen SAR described in the patent literature [2].

In Vitro Selectivity Profiling Against H3 Receptor Closely Related GPCRs

Use 1396716-67-8 in radioligand displacement assays against H3, H4, and other biogenic amine receptors (H1, H2, adrenergic, dopaminergic, serotonergic) to establish its selectivity fingerprint. The structural divergence from the phenethyl-pyrrolidine series suggests a potentially distinct off-target profile, providing a differentiated tool for probing receptor subtype selectivity within the broader histamine receptor family [1].

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